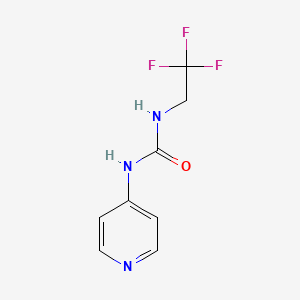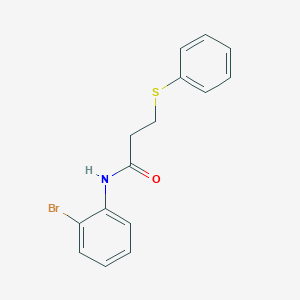
N-(2-bromophenyl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-3-(phenylthio)propanamide, commonly known as BPTP, is a chemical compound used in scientific research for its potential therapeutic properties. It belongs to the class of compounds known as arylamides and has been studied for its ability to modulate the activity of certain proteins in the body.
Wirkmechanismus
BPTP works by binding to the active site of certain proteins and inhibiting their activity. Specifically, it has been shown to bind to the ATP-binding site of CK2 and inhibit its activity. This leads to a decrease in the phosphorylation of downstream targets of CK2, which can affect various cellular processes. BPTP has also been shown to bind to the DNA-binding domain of c-Myc and inhibit its transcriptional activity, leading to a decrease in the expression of genes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
BPTP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BPTP can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to decrease the expression of inflammatory cytokines in vitro and in vivo. In animal models, BPTP has been shown to have neuroprotective effects and improve cognitive function. Additionally, BPTP has been shown to have anti-tumor effects in vivo, making it a potential treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPTP in scientific research is its high purity and availability. The synthesis method has been optimized for high yield and purity, making it easy to obtain for research purposes. Additionally, BPTP has been shown to have a high affinity for its target proteins, making it a potent inhibitor. However, one limitation of using BPTP is its potential off-target effects. Because it binds to the active site of certain proteins, it may also inhibit the activity of other proteins that share a similar active site. Additionally, BPTP may have different effects in different cell types, making it important to carefully consider the experimental design when using BPTP in research.
Zukünftige Richtungen
There are several future directions for research on BPTP. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of BPTP in vivo and to identify potential side effects. Additionally, BPTP may have potential applications in neurological disorders, such as Alzheimer's disease, where it has been shown to have neuroprotective effects. Further studies are needed to determine the mechanism of action of BPTP in these diseases and to identify potential therapeutic targets. Finally, BPTP may have potential applications in inflammation and autoimmune diseases, where it has been shown to have anti-inflammatory properties. Further studies are needed to determine the efficacy of BPTP in vivo and to identify potential side effects.
Synthesemethoden
The synthesis of BPTP involves the reaction of 2-bromobenzoyl chloride with thiophenol in the presence of a base, followed by the reaction of the resulting product with 3-chloropropionyl chloride. The final product is obtained through a purification process using column chromatography. This method has been optimized for high yield and purity, making BPTP readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
BPTP has been studied for its potential therapeutic properties in various diseases, including cancer, neurological disorders, and inflammation. It has been shown to inhibit the activity of certain proteins, such as the oncogenic protein c-Myc, which is overexpressed in many types of cancer. BPTP has also been studied for its ability to modulate the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and differentiation. Additionally, BPTP has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c16-13-8-4-5-9-14(13)17-15(18)10-11-19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGINKGIODXBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788425 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-dimethyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5813840.png)
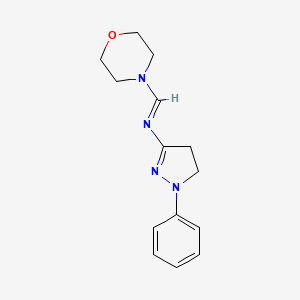
![2-(4-bromo-2-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5813849.png)
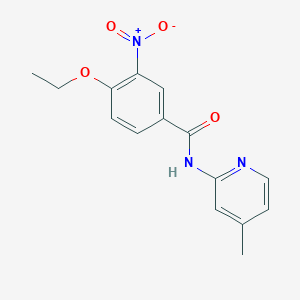

![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5813858.png)
![N,N-diethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5813870.png)
![2-bromo-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5813877.png)
![N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide](/img/structure/B5813878.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzamide](/img/structure/B5813884.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B5813895.png)
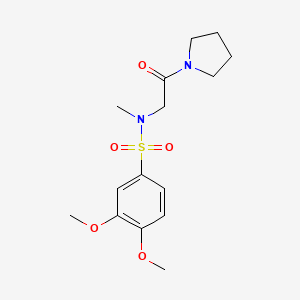
![3-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5813909.png)
